molecular formula C11H18Cl2N2 B15339163 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

Cat. No.: B15339163
M. Wt: 249.18 g/mol
InChI Key: BYNFUTLGLIDRFP-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by its molecular structure, which includes an ethyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core One common synthetic route includes the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the tetrahydroisoquinoline ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of quinoline derivatives.

  • Reduction: Reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

  • 1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinolin-7-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-2-13-6-5-9-3-4-11(12)7-10(9)8-13;;/h3-4,7H,2,5-6,8,12H2,1H3;2*1H

InChI Key

BYNFUTLGLIDRFP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=C(C=C2)N.Cl.Cl

Origin of Product

United States

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